MM-589

Epigenetics PPI inhibition WDR5

MM-589 is a macrocyclic peptidomimetic delivering subnanomolar WDR5 binding (IC₅₀ 0.90 nM) and a functional IC₅₀ of 12.7 nM against MLL H3K4 methyltransferase. Despite identical target affinity to MM-401, MM-589 is >40-fold more potent in suppressing MLL-rearranged leukemia cell proliferation—a functional advantage driven by superior cell permeability and intracellular residence time. The 1.64 Å co-crystal structure (PDB 5VFC) provides an atomic blueprint for structure-based optimization. This compound uniquely discriminates WDR5's role in MLL complex assembly versus other transcriptional complexes (e.g., NSL, ATAC). Procure with confidence for robust, on-target mechanistic studies requiring minimal residual WDR5 activity.

Molecular Formula C28H44N8O5
Molecular Weight 572.7
CAS No. 2097887-20-0
Cat. No. B3028470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-589
CAS2097887-20-0
SynonymsMM-589
N-(6-ethyl-12-methyl-9-(3-(3-methylguanidino)propyl)-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetraazacyclotetradecan-12-yl)isobutyramide
Molecular FormulaC28H44N8O5
Molecular Weight572.7
Structural Identifiers
SMILESCCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2
InChIInChI=1S/C28H44N8O5/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32)/t19-,20-,21+,28+/m0/s1
InChIKeyZAIPJVQTYUSDTG-LDFBIXNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MM-589 (CAS 2097887-20-0) Product Overview: High-Affinity Macrocyclic Peptidomimetic Inhibitor of WDR5-MLL Interaction


MM-589 is a macrocyclic peptidomimetic designed to potently and selectively inhibit the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins. It binds WDR5 with subnanomolar affinity and blocks MLL-mediated histone H3K4 methyltransferase activity [1]. The compound's three-dimensional binding mode has been elucidated by X-ray crystallography at 1.64 Å resolution, confirming its macrocyclic scaffold and precise engagement of the WDR5 peptide-binding pocket [2].

Why MM-589 Cannot Be Substituted with Generic WDR5 Antagonists or MLL Inhibitors


Despite sharing a common molecular target, WDR5-MLL interaction inhibitors exhibit profound differences in cellular potency and selectivity that are not predictable from biochemical binding affinity alone. For instance, both MM-589 and the earlier peptidomimetic MM-401 display nearly identical WDR5 binding IC50 values (~0.9 nM) , yet MM-589 is >40 times more potent in suppressing proliferation of MLL-rearranged leukemia cells [1]. This disconnect between target engagement and functional efficacy underscores that subtle structural features—including macrocycle conformation, cell permeability, and intracellular target residence time—dictate in-cell performance. Consequently, substituting MM-589 with a superficially similar WDR5 binder (e.g., MM-401, OICR-9429, or WDR5-0103) without direct comparative data risks experimental failure or misinterpretation of biological results.

MM-589 Evidence-Based Differentiation: Quantitative Comparison with MM-401, WDR5-0103, and OICR-9429


WDR5 Binding Affinity: MM-589 vs. OICR-9429 and WDR5-0103

MM-589 exhibits substantially higher binding affinity for the WDR5 protein compared to other well-characterized WDR5 antagonists. In a fluorescence polarization competitive binding assay, MM-589 binds WDR5 with an IC50 of 0.90 nM (Ki < 1 nM) [1]. By contrast, the structurally distinct antagonist OICR-9429 displays a Kd of 93 nM and an IC50 of 64 nM for disrupting the WDR5-MLL interaction , while WDR5-0103 binds with a Kd of 450 nM [2]. This represents a 70- to 500-fold improvement in binding affinity for MM-589 over these comparators.

Epigenetics PPI inhibition WDR5

MLL H3K4 Methyltransferase Functional Inhibition: MM-589 vs. MM-401

In a functional AlphaLISA-based assay measuring MLL core complex H3K4 methyltransferase (HMT) activity, MM-589 inhibits with an IC50 of 12.7 nM [1]. The earlier peptidomimetic MM-401 inhibits MLL1 methyltransferase activity with an IC50 of 320 nM (0.32 µM) . Thus, MM-589 is approximately 25-fold more potent than MM-401 in blocking the enzymatic output of the MLL complex.

Histone methyltransferase H3K4 methylation MLL1

Cell Growth Inhibition in MLL-Rearranged Leukemia: Direct Head-to-Head Comparison with MM-401

In direct side-by-side experiments using human MLL-rearranged leukemia cell lines, MM-589 inhibits cell growth with IC50 values of 0.21 µM (MOLM-13) and 0.25 µM (MV4-11) [1]. The same study reports that MM-589 is '>40 times better than the previously reported compound MM-401' in suppressing MLL-rearranged leukemia cell proliferation [2]. This >40-fold differential in cellular potency stands in stark contrast to their nearly identical biochemical binding affinities, highlighting the critical impact of MM-589's macrocyclic scaffold on cellular efficacy.

MLL leukemia Cell viability MV4-11 MOLM-13

Selectivity Index: MLL-Rearranged vs. Non-MLL Leukemia Cells

MM-589 demonstrates a marked selectivity for MLL-rearranged leukemia cells over non-MLL leukemia cells. In MV4-11 and MOLM-13 cells (both harboring MLL translocations), MM-589 exhibits IC50 values of 0.25 µM and 0.21 µM, respectively. In contrast, the non-MLL leukemia cell line HL-60 is substantially less sensitive, with an IC50 of 8.6 µM [1]. This yields a selectivity ratio of approximately 34- to 41-fold. While MM-401 also shows selectivity for MLL cells, its absolute cellular potency is >40-fold lower, making the selectivity window for MM-589 more experimentally tractable.

Therapeutic window Selectivity HL-60

Optimal Applications for MM-589 Based on Demonstrated Quantitative Differentiation


Probing WDR5-MLL Dependency in MLL-Rearranged Leukemia Models

Given its >40-fold greater cellular potency over MM-401 in MLL-rearranged leukemia cell lines [1], MM-589 is the preferred tool compound for acute studies requiring robust, on-target suppression of WDR5-MLL-driven proliferation. Its low-nanomolar functional IC50 (12.7 nM) ensures that H3K4 methylation changes can be observed at concentrations well below those causing off-target effects.

Structure-Guided Medicinal Chemistry and Rational Inhibitor Design

The availability of a high-resolution (1.64 Å) co-crystal structure of MM-589 bound to WDR5 (PDB 5VFC) [2] provides a precise atomic blueprint for structure-based optimization. This structural information is invaluable for SAR campaigns aimed at improving pharmacokinetic properties or selectivity over other WD40-repeat proteins.

Differentiating WDR5-MLL from Other WDR5-Mediated Complexes

MM-589's exceptional binding affinity (IC50 0.90 nM) and selectivity profile allow researchers to effectively discriminate between WDR5's role in MLL complex assembly versus its functions in other transcriptional complexes (e.g., NSL, ATAC). The ~70-500-fold affinity advantage over antagonists like OICR-9429 or WDR5-0103 [3] minimizes residual WDR5 activity that could confound mechanistic interpretations.

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